2-Chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyridine
Description
Chemical Structure and Properties This compound (CAS: 1218790-05-6) is a pyridine derivative featuring a chlorine atom at the 2-position, a trifluoromethyl group at the 4-position, and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate ester) group at the 6-position. Its molecular formula is C₁₂H₁₄BClF₃NO₂, with a molecular weight of 307.5 g/mol . The boronate ester group enables participation in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organometallic chemistry .
Applications
Primarily used as a building block in pharmaceutical and agrochemical synthesis, its trifluoromethyl and chloro substituents enhance metabolic stability and influence electronic properties, making it valuable in drug discovery pipelines .
Properties
IUPAC Name |
2-chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BClF3NO2/c1-10(2)11(3,4)20-13(19-10)8-5-7(12(15,16)17)6-9(14)18-8/h5-6H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTEWYLQNWCVNGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=N2)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BClF3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyridine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, particularly its interactions with various biological targets and its implications in drug development.
The compound has the following chemical characteristics:
- Molecular Formula : CHBClNO
- Molecular Weight : 239.51 g/mol
- CAS Number : 652148-92-0
Biological Activity Overview
Recent studies have highlighted the compound's potential as an inhibitor of receptor tyrosine kinases (RTKs), which are critical in various signaling pathways related to cancer and angiogenesis.
1. Inhibition of Receptor Tyrosine Kinases
Research indicates that compounds with similar structures exhibit significant inhibitory activity against key RTKs such as VEGFR-2 and TIE-2. For instance:
- VEGFR-2 Inhibition : Compounds with trifluoromethyl groups have shown enhanced inhibitory effects on VEGFR-2, a key player in angiogenesis.
- IC Values : In studies, compounds analogous to our target compound demonstrated IC values ranging from 1.01 nM to 16.11 µM against various RTKs .
| Compound | Target RTK | IC (nM) |
|---|---|---|
| CDAU-1 | VEGFR-2 | 1.11 |
| CDAU-2 | TIE-2 | 7.20 |
| CDAU-3 | EphB4 | 5.34 |
2. Anti-Proliferative Activity
The compound's ability to inhibit cell proliferation has been evaluated in human vascular endothelial cells (EA.hy926). The results suggest that derivatives of this compound can significantly reduce cell viability:
- Potent Activity : Some derivatives showed IC values as low as 14.54 µM, indicating strong anti-proliferative effects .
Case Studies
Several case studies have documented the biological activity of similar compounds within the same chemical class:
Case Study 1: Multi-target Inhibitors
In a study focusing on multi-target inhibitors for angiogenesis:
- Lead Compounds : Compounds with similar boron-containing moieties demonstrated a triplet inhibition profile against multiple RTKs.
- Mechanism of Action : The presence of halogen substituents and boron groups was crucial for enhancing binding affinity and selectivity towards RTKs .
Case Study 2: Structure-Activity Relationship (SAR)
The structural modifications of pyridine derivatives have been systematically studied:
Scientific Research Applications
Pharmaceutical Development
The compound is primarily utilized in the synthesis of various pharmaceutical agents. Its unique structural features allow it to act as an effective building block for developing biologically active molecules.
Case Study:
A study demonstrated the use of this compound in synthesizing pyridine derivatives that exhibit anti-inflammatory properties. The incorporation of the dioxaborolane moiety enhances the compound's stability and bioavailability, making it a candidate for further development in therapeutic applications.
Organic Synthesis
In organic chemistry, this compound serves as a versatile reagent for cross-coupling reactions. It can participate in Suzuki-Miyaura coupling reactions, which are vital for forming carbon-carbon bonds.
| Reaction Type | Description |
|---|---|
| Suzuki-Miyaura Coupling | Utilizes boron-containing compounds to couple aryl halides with boronic acids. |
| C-H Activation | Acts as a precursor in activating C-H bonds for functionalization. |
Example:
Research has shown that using this compound in Suzuki reactions leads to high yields of desired products under mild conditions, demonstrating its utility in organic synthesis .
Material Science
The incorporation of this compound into polymer matrices has been explored for developing advanced materials with specific functionalities. Its trifluoromethyl group contributes to enhanced thermal stability and chemical resistance.
Application Example:
In the development of flame-retardant materials, the integration of 2-Chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyridine into polymer composites has shown promising results in improving fire resistance without compromising mechanical properties .
Comparison of Synthesis Methods
| Method | Yield (%) | Reaction Time (hours) | Conditions |
|---|---|---|---|
| Traditional Suzuki | 85 | 24 | High temperature |
| Optimized Method | 92 | 12 | Mild conditions |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The following table compares key structural and functional attributes of the target compound with analogues:
Reactivity and Stability
- Electron-Withdrawing Effects : The trifluoromethyl and chloro groups in the target compound enhance electrophilicity at the boronate site, accelerating Suzuki-Miyaura couplings compared to analogues with electron-donating groups (e.g., NH₂ in ) .
- Steric Hindrance : The 6-position boronate in the target compound reduces steric clashes during coupling, unlike 3-boronate isomers (e.g., ), which may exhibit slower reaction kinetics .
- Stability : The trifluoromethyl group improves thermal stability, making the compound suitable for high-temperature reactions, whereas NH₂-containing analogues (e.g., ) may require inert atmospheres .
Physicochemical Properties
- Solubility: The target compound’s logP (predicted ~2.5) suggests moderate lipophilicity, suitable for membrane permeability in drug candidates. Amino-substituted derivatives (e.g., ) are more polar, enhancing aqueous solubility but reducing cell penetration .
- Purity and Storage : Commercial samples of the target compound are typically ≥97% pure, with long-term storage recommended at –20°C .
Research Findings and Trends
- Catalytic Efficiency : In Suzuki reactions, the target compound achieves >90% yield with Pd(PPh₃)₄, outperforming NH₂-substituted analogues (70–80% yield) due to reduced catalyst poisoning .
- Regioselectivity : The 6-boronate position minimizes byproducts in coupling reactions compared to 3-boronate isomers, which often require excess reagents .
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for preparing 2-Chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyridine?
- Methodological Answer : The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions. A pyridine boronic acid precursor (e.g., 6-bromo-4-(trifluoromethyl)pyridine) reacts with a pinacol boronate ester under palladium catalysis (e.g., Pd(PPh₃)₄) in a degassed solvent system (dioxane/water). K₂CO₃ is often used as a base, and the reaction proceeds at 80–100°C for 1–12 hours . Key steps include:
- Boronation : Introduction of the dioxaborolan group via Miyaura borylation.
- Chlorination : Selective halogenation at the 2-position using POCl₃ or similar reagents.
- Purification : Column chromatography or trituration with petroleum ether/ethyl acetate.
Q. How can the structure of this compound be confirmed experimentally?
- Methodological Answer :
- X-ray crystallography : Single-crystal diffraction studies (e.g., using SHELX software ) resolve bond angles and dihedral planes. For example, the dihedral angle between pyridine and aryl rings in related compounds is ~59.8°, stabilized by weak C–H···π interactions .
- NMR spectroscopy : ¹H/¹³C/¹⁹F NMR and HSQC/HMBC correlations verify substituent positions. The trifluoromethyl group shows a distinct triplet in ¹⁹F NMR (~δ -60 ppm).
- Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ calculated for C₁₄H₁₅BClF₃NO₂: 348.08).
Q. What safety precautions are critical when handling this compound?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.
- Ventilation : Perform reactions in a fume hood to avoid inhalation of volatile byproducts (e.g., trifluoromethyl intermediates).
- Storage : Keep in airtight containers under inert gas (N₂/Ar) to prevent boronate hydrolysis .
Advanced Research Questions
Q. How do steric effects from the tetramethyl dioxaborolan group influence cross-coupling efficiency?
- Methodological Answer : The bulky pinacol boronate group can hinder transmetallation steps in Suzuki reactions. Optimization strategies include:
- Catalyst screening : Bulky ligands like SPhos or XPhos enhance steric tolerance .
- Solvent tuning : Use toluene instead of dioxane to reduce coordination competition.
- Reaction monitoring : TLC or GC-MS tracks boronate stability; decomposition via protodeboronation is common in polar solvents .
Q. What challenges arise in regioselective functionalization of the pyridine ring?
- Methodological Answer : Competing reactivity at the 2-chloro and 4-trifluoromethyl positions requires careful control:
- Directed ortho-metalation : Use LiTMP to deprotonate positions adjacent to directing groups (e.g., trifluoromethyl) .
- Protection/deprotection : Temporarily mask reactive sites (e.g., silylation of boronate esters) to isolate desired products .
Q. Can computational methods predict the compound’s reactivity in nucleophilic aromatic substitution (SNAr)?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model charge distribution and transition states:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
